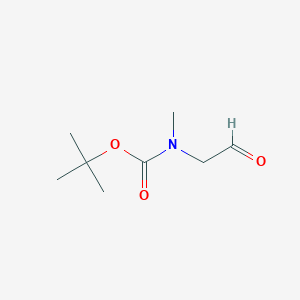
N-BOC-(methylamino)acetaldehyde
Cat. No. B104805
Key on ui cas rn:
123387-72-4
M. Wt: 173.21 g/mol
InChI Key: MSWTVSDFEYSRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08048884B2
Procedure details


Combine under a nitrogen atmosphere, dichloromethane (37.91 moles; 2.43 L), dimethyl sulfoxide (7.30 moles; 518.4 mL), triethylamine (1.85 moles; 257.7 mL), and (2-hydroxy-ethyl)-methyl-carbamic acid t-butyl ester (924.5 mmoles; 162.0 g). Add in steps sulfur trioxide:pyridine complex (1.849 moles; 300.3 g), maintaining the reaction temperature less than 20° C. Stir the reaction mixture at ambient temperature overnight. Add 1.0 L water, separate the organic layer, wash with 10% citric acid in water (800 mL), water and brine. Concentrate and pass through a silica plug, eluting with 20% ethyl acetate/hexanes. Add toluene (200 mL) and concentrate to provide the title intermediate (yield 62.45%, 100 g).



Quantity
162 g
Type
reactant
Reaction Step Four



Name
Yield
62.45%
Identifiers


|
REACTION_CXSMILES
|
ClCCl.CS(C)=O.C(N(CC)CC)C.[C:15]([O:19][C:20](=[O:26])[N:21]([CH2:23][CH2:24][OH:25])[CH3:22])([CH3:18])([CH3:17])[CH3:16].S(=O)(=O)=O>O>[C:15]([O:19][C:20](=[O:26])[N:21]([CH3:22])[CH2:23][CH:24]=[O:25])([CH3:18])([CH3:17])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.43 L
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
518.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
257.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
162 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(N(C)CCO)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)=O
|
Step Six
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the reaction mixture at ambient temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
pyridine complex (1.849 moles; 300.3 g), maintaining the reaction temperature less than 20° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate the organic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with 10% citric acid in water (800 mL), water and brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate
|
WASH
|
Type
|
WASH
|
|
Details
|
pass through a silica plug, eluting with 20% ethyl acetate/hexanes
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Add toluene (200 mL) and concentrate
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(N(CC=O)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 g | |
| YIELD: PERCENTYIELD | 62.45% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
